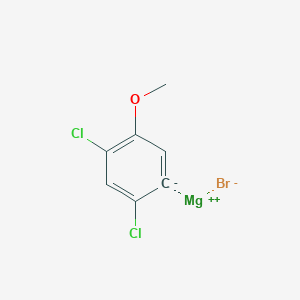
2,4-Dichloro-5-methoxyphenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in tetrahydrofuran.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with magnesium turnings in the presence of dry tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Reactants: 2,4-Dichloro-5-methoxyphenyl bromide, magnesium turnings, dry tetrahydrofuran.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Procedure: The 2,4-dichloro-5-methoxyphenyl bromide is added dropwise to a suspension of magnesium turnings in dry tetrahydrofuran. The reaction is monitored until the magnesium is fully reacted, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reactants and monitoring of the reaction progress is common.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides can be used in substitution reactions.
Electrophiles: Various electrophiles, such as carbon dioxide, can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
科学的研究の応用
2,4-Dichloro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 2,4-Dichlorophenylmagnesium bromide
- 2,4-Dichloro-5-methoxypyrimidine
Uniqueness
2,4-Dichloro-5-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
特性
分子式 |
C7H5BrCl2MgO |
|---|---|
分子量 |
280.23 g/mol |
IUPAC名 |
magnesium;2,4-dichloro-1-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H5Cl2O.BrH.Mg/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
OFAYJSQUJLYYRB-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C([C-]=C1)Cl)Cl.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
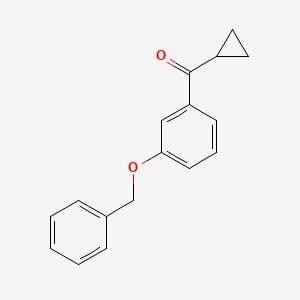
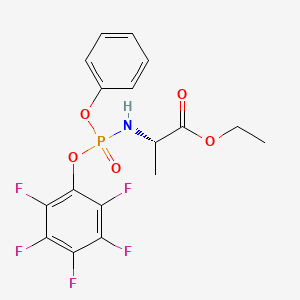
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)


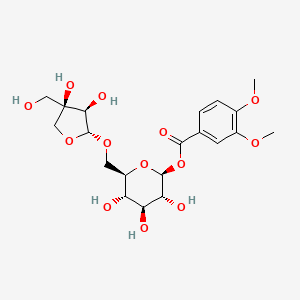
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B14883849.png)
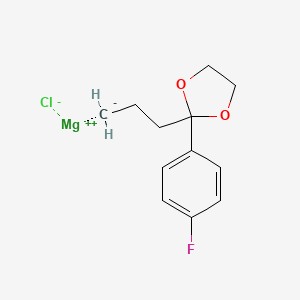

![Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate](/img/structure/B14883878.png)

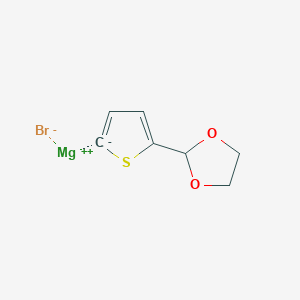
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)
